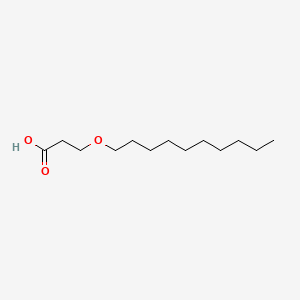
4-氧代十四酸
描述
4-Oxatetradecanoic acid, also known as 4-oxo-2-hexadecanoic acid, is an organic compound that belongs to the class of carboxylic acids. It is an unsaturated fatty acid with a molecular formula of C16H30O3. 4-Oxatetradecanoic acid is an important intermediate in the synthesis of many compounds, including pharmaceuticals, and has been extensively studied in recent years.
科学研究应用
抗真菌性能
4-氧代十四酸已表现出选择性的杀真菌毒性,特别是对隐球菌和黑曲霉。这表明它作为抗真菌剂的潜力。值得注意的是,它的活性在其外消旋体和 S-对映体形式之间没有显着差异,这表明除了 N-肉豆蔻酰基转移酶 (NMT) 抑制之外,还有杀真菌毒性的机制 (Carballeira、O’Neill 和 Parang,2005 年)。
医学影像应用
16-氧代十六酸是一种相关化合物,已对其作为放射性示踪剂评估心肌脂肪酸代谢的潜力进行了研究。这项研究表明,类似化合物(包括 4-氧代十四酸)可能用于医学影像 (Lee 等人,2008 年)。
酶活性和稳定性
用 4-氧代十四酸酰化嗜热菌蛋白酶的研究提供了酰基疏水性对酶活性和稳定性的影响的见解。这项研究有助于更广泛地了解酶修饰及其对工业和生化应用的影响 (Urabe、Yamamoto、Yamada 和 Okada,1978 年)。
抗 HIV 活性
已探索合成氧代十四酸类似物以了解其潜在的抗 HIV 活性,为治疗 HIV-I 的新型治疗剂提供了途径 (Devadas、Kishore、Adams 和 Gordon,1993 年)。
抗病毒和杀真菌作用
4-氧代十四酸已显示出抗病毒和杀真菌作用,特别是对隐球菌和 HIV-I。这种双重活性使其成为治疗 HIV-I 感染患者机会性真菌感染的潜在候选药物 (Langner 等人,1992 年)。
环境应用
关于重铬酸盐诱导的过氧化氢活化的研究已在有机污染物的降解中利用了氧代十四酸衍生物,证明了其在环境应用中的潜力,特别是在水处理中 (Bokare 和 Choi,2010 年)。
纳米技术和材料科学
4-氧代十四酸已用于光敏合成离子通道的光学门控的开发,表明其在纳米技术和材料科学领域的效用 (Ali 等人,2012 年)。
作用机制
Mode of Action
It is known that it interacts with its targets (fungus and hiv-1) in a way that inhibits their growth and replication . More research is needed to fully understand the specific interactions and changes that occur.
Biochemical Pathways
Given its fungicidal and antiviral properties, it is likely that it interferes with essential biochemical pathways inCryptococcus neoformans and HIV-1, leading to their inhibition .
Result of Action
The primary result of the action of 4-Oxatetradecanoic acid is the inhibition of growth and replication of Cryptococcus neoformans and HIV-1 . This leads to a decrease in the population of these pathogens, contributing to their control and management.
安全和危害
生化分析
Biochemical Properties
4-Oxatetradecanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit the replication of human immunodeficiency virus I (HIV-I) and exhibit fungicidal properties against Cryptococcus neoformans . The compound interacts with myristoyl-CoA:protein N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of myristate from CoA to the amino-terminal glycine residue of nascent eukaryotic cellular and viral proteins . This interaction is crucial for the inhibition of viral replication and the antifungal activity of 4-Oxatetradecanoic acid.
Cellular Effects
4-Oxatetradecanoic acid has profound effects on various types of cells and cellular processes. It has been shown to inhibit the growth of Cryptococcus neoformans and Candida albicans, major causes of systemic fungal infections . The compound also reduces the replication of HIV-I in human T-lymphocyte cell lines . These effects are mediated through the inhibition of N-myristoylation, a critical post-translational modification required for the proper functioning of several proteins involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Oxatetradecanoic acid involves its binding interactions with biomolecules and enzyme inhibition. The compound inhibits NMT, preventing the myristoylation of proteins essential for viral assembly and fungal growth . This inhibition leads to a reduction in the replication of HIV-I and the growth of Cryptococcus neoformans and Candida albicans . Additionally, 4-Oxatetradecanoic acid may induce changes in gene expression, further contributing to its antiviral and antifungal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxatetradecanoic acid have been observed to change over time. The compound exhibits stability under standard storage conditions, with a storage temperature of -20°C . In vitro studies have shown that 4-Oxatetradecanoic acid can produce a significant reduction in viable cell numbers within hours of administration . Long-term effects on cellular function include sustained inhibition of fungal growth and viral replication .
Dosage Effects in Animal Models
The effects of 4-Oxatetradecanoic acid vary with different dosages in animal models. Studies have demonstrated a clear dose-response relationship, with higher concentrations of the compound leading to more pronounced antifungal and antiviral effects . At high doses, 4-Oxatetradecanoic acid may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications .
Metabolic Pathways
4-Oxatetradecanoic acid is involved in metabolic pathways that include interactions with enzymes such as NMT . The compound’s inhibition of NMT disrupts the normal metabolic flux, leading to alterations in metabolite levels and the inhibition of protein myristoylation . These effects are critical for the compound’s antifungal and antiviral activities.
Transport and Distribution
Within cells and tissues, 4-Oxatetradecanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function
Subcellular Localization
The subcellular localization of 4-Oxatetradecanoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization is crucial for the compound’s activity, as it ensures that 4-Oxatetradecanoic acid reaches its target sites within the cell
属性
IUPAC Name |
3-decoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLHDTBQHXSLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225195 | |
| Record name | 4-Oxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7420-16-8 | |
| Record name | 4-Oxatetradecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxatetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any other potential antiviral activities associated with 4-oxatetradecanoic acid?
A1: Interestingly, 4-oxatetradecanoic acid has also been found to inhibit the replication of Human Immunodeficiency Virus I (HIV-1) []. This finding suggests broader antiviral potential for this compound, although further research is needed to elucidate the specific mechanisms underlying this activity and to explore its effectiveness against other viruses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
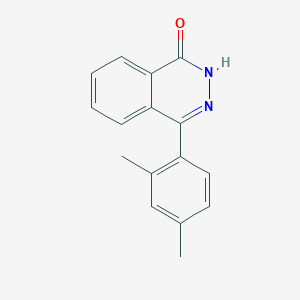

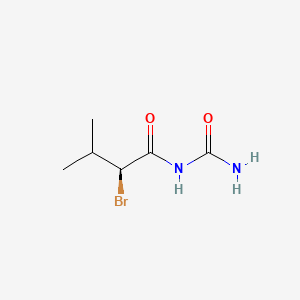
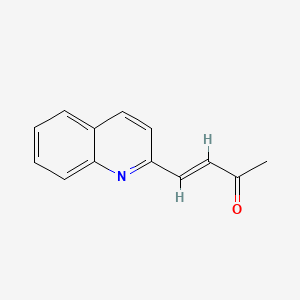
![N-[1-(1-hexyl-2-benzimidazolyl)ethyl]-2-furancarboxamide](/img/structure/B1212136.png)
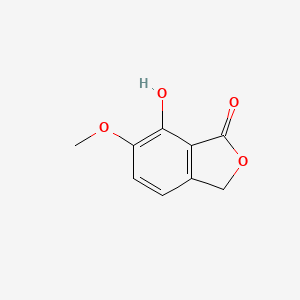

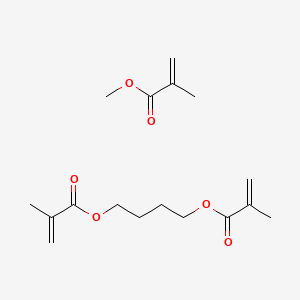
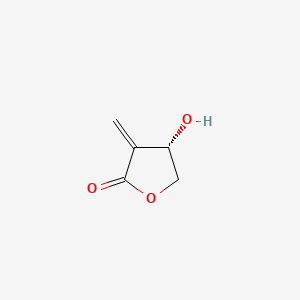
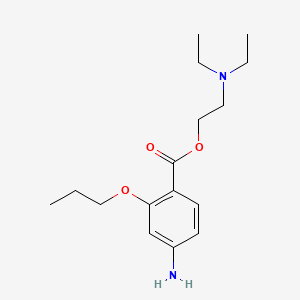

![4-(Methyloxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1212151.png)


